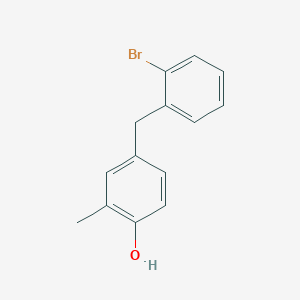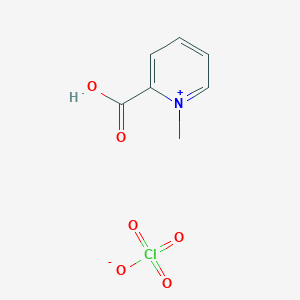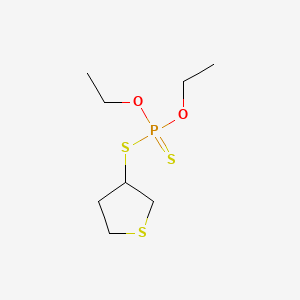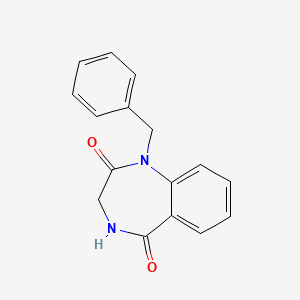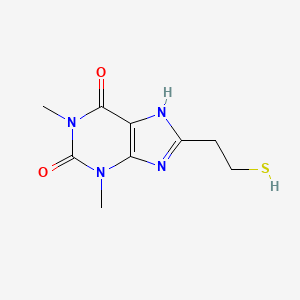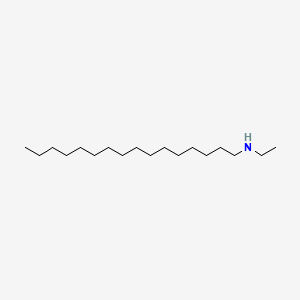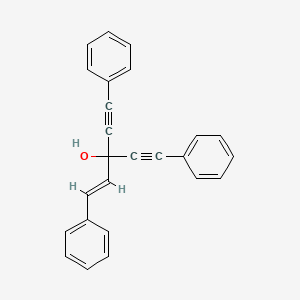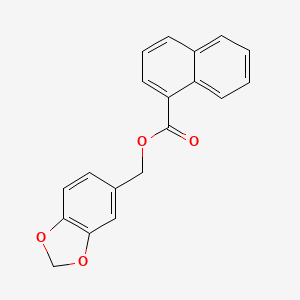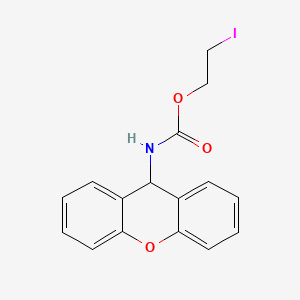
5-Ethyl-5-methyl-2-nonyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methyl-2-nonyl-1,3-dioxane: is an organic compound with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . This compound belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring. It is known for its stability and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane typically involves multi-step reactions. One common method includes the reaction of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxane ring . The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane is used as an intermediate in organic synthesis, particularly in the preparation of other cyclic ethers and related compounds .
Biology and Medicine: In biological research, this compound can be used as a model system to study the behavior of cyclic ethers in biological systems.
Industry: Industrially, this compound is used as a solvent and as an intermediate in the production of various chemicals, including polymers and resins .
Mechanism of Action
The mechanism by which 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stability and solubility allow it to effectively interact with these targets, potentially altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a solvent .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane is unique due to its specific substituents, which confer distinct physical and chemical properties. For example, the presence of the nonyl group enhances its solubility in non-polar solvents, making it particularly useful in industrial applications .
Properties
CAS No. |
6309-55-3 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-4-6-7-8-9-10-11-12-15-17-13-16(3,5-2)14-18-15/h15H,4-14H2,1-3H3 |
InChI Key |
YWNZHBNSUOWQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OCC(CO1)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
